molecular formula C25H24N4O4 B2590536 Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate CAS No. 900888-25-7

Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate

Katalognummer: B2590536
CAS-Nummer: 900888-25-7
Molekulargewicht: 444.491
InChI-Schlüssel: NYNZMWMXSNMJGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core with a benzyl substituent at position 1 and a piperidine-4-carboxylate moiety at position 2. This compound is synthesized via a condensation reaction between 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives and methyl-N-benzyl glycinate in methanol under reflux conditions, followed by recrystallization . Its structure is characterized by a planar aromatic core and a flexible piperidine-carboxylate side chain, which may enhance solubility and bioavailability.

Eigenschaften

IUPAC Name

methyl 1-(6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-33-25(32)18-10-13-27(14-11-18)24(31)20-15-19-22(29(20)16-17-7-3-2-4-8-17)26-21-9-5-6-12-28(21)23(19)30/h2-9,12,15,18H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZMWMXSNMJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C26H22N4O2
Molecular Weight : 422.48 g/mol
CAS Number : 902034-99-5

The compound features multiple heterocyclic systems, including pyridine, pyrrolo, and pyrimidine rings. These structural characteristics contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of protein kinases, particularly the PKB (also known as Akt) pathway, which is crucial in regulating cell survival and proliferation.

Table 1: Inhibition of PKB Activity

CompoundIC50 (nM)Selectivity Ratio (PKB/PKA)
Methyl 1-(1-benzyl-4-oxo...)X nMY
CCT12893020 nM28-fold

Note: Values for Methyl 1-(1-benzyl-4-oxo...) are hypothetical and should be replaced with actual data from experimental studies.

Biological Activity

Research indicates that compounds similar to Methyl 1-(1-benzyl-4-oxo...) exhibit significant anti-tumor activity. In vivo studies have demonstrated that these compounds can inhibit tumor growth in xenograft models. For instance, modifications in the linker group between the piperidine and lipophilic substituents have led to enhanced potency and bioavailability.

Case Study: Anti-Tumor Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of human tumor xenografts in nude mice. The compounds modulated biomarkers associated with the PI3K−PKB−mTOR signaling pathway, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzyl and piperidine moieties significantly affect biological activity. For example:

  • Substituent Variations : Altering the position of substituents on the benzyl ring can enhance selectivity for PKB over PKA.
  • Linker Modifications : Different linker lengths between the piperidine and aromatic systems can influence both potency and pharmacokinetic properties.

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
Benzyl Substituent PositionIncreased PKB selectivity
Piperidine Linker LengthEnhanced bioavailability

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrido-pyrrolo-pyrimidine derivatives with diverse substituents. Below is a systematic comparison with structurally analogous compounds based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues and Substituent Effects

1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4a) Structure: Lacks the benzyl and piperidine-carboxylate groups; instead, it has a methyl group at position 1 and a carboxylic acid at position 2. Properties: Melting point (281–283°C), yield (62%), and NMR data (e.g., δ 3.94 ppm for CH3 in $^1$H NMR) indicate higher crystallinity and polar character due to the carboxylic acid group .

4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4b)

  • Structure : Propyl substituent at position 1 instead of benzyl.
  • Properties : Lower melting point (264–266°C) and yield (53%) compared to 4a, suggesting reduced stability or solubility due to the alkyl chain .

1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e)

  • Structure : Additional methyl group at position 5.
  • Properties : Melting point (243–245°C) and yield (59%) are comparable to 4b, but the methyl group may enhance steric hindrance, affecting binding interactions .

1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

  • Structure : Features a 3-methoxypropyl group at position 1 and a carboxamide-linked piperidine.
  • Properties : Higher molecular weight (418.5 g/mol) and polar methoxy group may improve solubility compared to the benzyl derivative .

Key Trends

  • Substituent Impact: Benzyl vs. Carboxylate vs. Carboxamide: Carboxylate esters (e.g., methyl ester in the target compound) are typically more lipophilic than carboxylic acids or carboxamides, influencing pharmacokinetics .

Physicochemical Data Table

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) Reference
Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate 1-benzyl, 2-piperidine-carboxylate Not reported Not reported Not reported [1]
1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4a) 1-methyl, 2-carboxylic acid 281–283 62 3.94 (CH3), 12.80 (OH) [5]
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e) 1,7-dimethyl, 2-carboxylic acid 243–245 59 2.35 (CH3), 3.78 (CH3) [10]
1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-(3-methoxypropyl), 2-carboxamide Not reported Not reported Not reported [2]

Q & A

Q. What are the key steps in synthesizing the 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure?

The synthesis involves a two-step procedure:

  • Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol and triethylamine to form intermediate aldehydes (e.g., intermediates 2a-e).
  • Step 2 : Cyclization of the intermediate with sodium methoxide in methanol under mild heating (50–60°C), followed by acidification to yield the carboxylic acid derivatives (e.g., compounds 4a-e). Yields range from 53% to 62%, depending on substituents . Key Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How is structural confirmation performed for derivatives of this compound?

Use a combination of:

  • 1H/13C NMR : Characterize substituent environments (e.g., methyl groups at δ 3.94 ppm in 4a, aromatic protons at δ 7.07–8.84 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ions (e.g., m/z 244.1 [M+H]+ for 4a) .
  • Elemental analysis : Validate purity (e.g., C 59.30% vs. calcd. 59.26% for 4a) . Note : DMSO-d6 is preferred for NMR due to solubility and sharp peak resolution .

Advanced Research Questions

Q. How can synthesis yields be improved for N-alkylated derivatives (e.g., 1-propyl vs. 1-methyl substituents)?

Yields drop significantly with bulkier alkyl groups (e.g., 62% for methyl vs. 53% for propyl in 4a and 4b) . To optimize:

  • Modify reaction conditions : Increase reaction time or temperature during cyclization.
  • Use alternative bases : Replace triethylamine with DBU to enhance nucleophilicity.
  • Purification : Employ gradient column chromatography to separate sterically hindered products.

Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?

Discrepancies in melting points (e.g., 281–283°C for 4a vs. 243–245°C for 4e) suggest substituent-dependent crystallinity . To resolve:

  • Repeat experiments : Ensure consistent heating/cooling rates during recrystallization.
  • X-ray diffraction : Validate crystal packing differences caused by methyl vs. dimethyl substituents.
  • Thermogravimetric analysis (TGA) : Assess thermal stability to confirm purity.

Q. How do substituents on the pyrrolo-pyrimidine scaffold influence physicochemical properties?

  • Lipophilicity : Methyl groups (e.g., 4a) increase logP vs. bulkier alkyl chains.
  • Solubility : Carboxylic acid derivatives (e.g., 4a-e) show pH-dependent solubility, with improved aqueous solubility at basic pH .
  • Bioactivity : Electron-withdrawing groups (e.g., nitro in unrelated analogs) enhance binding to kinase targets .

Methodological Guidance

Q. What strategies are recommended for scaling up the synthesis without compromising yield?

  • Batch vs. flow chemistry : Transition from batch to continuous flow for better heat/mass transfer during cyclization.
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-type couplings in derivative synthesis.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational modeling aid in designing novel analogs?

  • Docking studies : Use the pyrrolo-pyrimidine core to predict interactions with kinase ATP-binding pockets.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .
  • MD simulations : Assess stability of piperidine-carboxylate conformers in solution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.